molecular formula C23H18O5S B2877153 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate CAS No. 869341-51-5

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate

Cat. No.: B2877153
CAS No.: 869341-51-5
M. Wt: 406.45
InChI Key: WIJAPPUMJUDTLS-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core with a phenyl group at the 3-position, a methyl group at the 4-position, and a benzenesulfonate ester at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the chromen core in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylation: The methyl group at the 4-position can be introduced using methyl iodide and a base such as potassium carbonate.

    Sulfonation: The final step involves the esterification of the chromen derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen core, potentially converting it to a hydroxyl group.

    Substitution: The benzenesulfonate ester group can be substituted with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxylated chromen derivatives.

    Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its chromen core, which is known for exhibiting a range of biological activities. It can be explored for its antimicrobial, antioxidant, and anticancer properties. Studies have shown that chromen derivatives can interact with various biological targets, making them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes. Its stability and reactivity make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The biological activity of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various molecular targets. The chromen core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the phenyl and benzenesulfonate groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate: Lacks the phenyl group at the 3-position.

    3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate: Lacks the methyl group at the 4-position.

    4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate: Lacks the methyl group on the benzenesulfonate ester.

Uniqueness

The presence of both the phenyl group at the 3-position and the methyl group at the 4-position, along with the benzenesulfonate ester, makes 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate unique. This combination of substituents can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5S/c1-15-8-11-19(12-9-15)29(25,26)28-18-10-13-21-20(14-18)16(2)22(23(24)27-21)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJAPPUMJUDTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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